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Introduction

3-Hydroxyphenyl benzoate, also known as resorcinol monobenzoate, is a phenolic ester that
has garnered significant interest in various scientific and industrial fields. Its unique chemical
structure, featuring both a hydroxylated phenyl ring and a benzoate group, imparts a range of
valuable properties, from potent biological activities to utility as a polymer additive. This
technical guide provides a comprehensive overview of 3-hydroxyphenyl benzoate, covering
its synthesis, physicochemical properties, spectroscopic characterization, and diverse
applications in medicinal chemistry and materials science. This document is intended to serve
as a valuable resource for researchers and professionals engaged in drug discovery, chemical
synthesis, and materials development.

Physicochemical Properties

A thorough understanding of the fundamental physicochemical properties of 3-hydroxyphenyl
benzoate is essential for its application and further development.
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Property Value Reference
CAS Number 136-36-7 [1112]
Molecular Formula C13H1003 [1]
Molecular Weight 214.22 g/mol [1]
White to off-white crystalline
Appearance
powder
Melting Point 133-135 °C [1][2]
0O=C(0C1=CC(0O)=CC=C1)C2
SMILES [2]
=CC=CC=C2
GDESWOTWNNGOMW-
InChIKey (2]
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Synthesis of 3-Hydroxyphenyl Benzoate

The synthesis of 3-hydroxyphenyl benzoate can be achieved through several methods. A
common and effective approach is the esterification of resorcinol with benzoyl chloride. The
following protocol is based on established procedures for the selective acylation of phenolic
compounds.[3]

Experimental Protocol: Synthesis via Acylation of
Resorcinol

Materials:

Resorcinol (1,3-dihydroxybenzene)

Benzoyl chloride

Sodium hydroxide (NaOH)

Deionized water

Hydrochloric acid (HCI, for acidification)
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» Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

e Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

Dissolution of Resorcinol: Prepare a 15-20% aqueous solution of resorcinol.

pH Adjustment: Adjust the pH of the resorcinol solution to 7.5-8.5 by the gradual addition of
an aqueous sodium hydroxide solution. This step is crucial for the selective mono-acylation
by deprotonating one of the phenolic hydroxyl groups, enhancing its nucleophilicity.

Temperature Control: Bring the temperature of the reaction mixture to 19-21 °C and maintain
this temperature throughout the reaction. Precise temperature control is important to
minimize side reactions, such as the formation of the dibenzoate ester.

Addition of Benzoyl Chloride: Slowly add benzoyl chloride to the stirred reaction mixture. The
benzoyl chloride should be added portion-wise to control the reaction rate and temperature.

Maintaining pH: Throughout the addition of benzoyl chloride, continuously monitor and
maintain the pH of the reaction mixture at 7.5-8.5 by adding sodium hydroxide solution. This
neutralizes the hydrochloric acid formed as a byproduct of the esterification reaction.

Reaction Completion: After the complete addition of benzoyl chloride, continue stirring the
reaction mixture at 19-21 °C for a specified period to ensure the reaction goes to completion.

Work-up:

o Acidify the reaction mixture with dilute hydrochloric acid to precipitate the 3-
hydroxyphenyl benzoate.

o Collect the solid product by filtration and wash it with cold water to remove any unreacted
resorcinol and inorganic salts.

o For further purification, the crude product can be recrystallized from a suitable solvent
system (e.g., ethanol/water).
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e Drying: Dry the purified product under vacuum to obtain 3-hydroxyphenyl benzoate as a
crystalline solid.

Caption: Workflow for the synthesis of 3-Hydroxyphenyl Benzoate.

Spectroscopic Characterization

The structural elucidation of 3-hydroxyphenyl benzoate is confirmed through various
spectroscopic techniques.

Mass Spectrometry

The electron ionization mass spectrum of 3-hydroxyphenyl benzoate shows a molecular ion
peak corresponding to its molecular weight.

e EI-MS: The mass spectrum for 1,3-Benzenediol, monobenzoate is available in the NIST
database, which can be used for structural confirmation.[4][5] A predicted mass spectrum
from another source shows prominent peaks that can be correlated with the fragmentation
pattern of the molecule.[6]

Infrared (IR) Spectroscopy

The IR spectrum of 3-hydroxyphenyl benzoate exhibits characteristic absorption bands
corresponding to its functional groups.

o Key IR Absorptions:

o Abroad band in the region of 3600-3200 cm~! is indicative of the O-H stretching vibration
of the phenolic hydroxyl group.

o A strong absorption band around 1730-1710 cm~* corresponds to the C=0 stretching
vibration of the ester group.

o Bands in the 1600-1450 cm~1 region are attributed to the C=C stretching vibrations of the
aromatic rings.

o A C-O stretching band for the ester is typically observed around 1300-1100 cm~1.
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The NIST WebBook provides an experimental gas-phase IR spectrum for 1,3-Benzenediol,
monobenzoate which can be used as a reference.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for 3-hydroxyphenyl benzoate are not readily available in the
searched databases, predicted spectra and data from closely related analogs can provide
valuable insights into the expected chemical shifts.

e 1H NMR (Predicted):

o The protons on the benzoate ring are expected to appear in the aromatic region (& 7.0-8.2
ppm). The protons ortho to the carbonyl group will be the most downfield.

o The protons on the 3-hydroxyphenyl ring will also resonate in the aromatic region, with
their chemical shifts influenced by the hydroxyl and ester groups.

o Abroad singlet corresponding to the phenolic hydroxyl proton is expected, and its
chemical shift can vary depending on the solvent and concentration.

e 13C NMR (Predicted):

o The carbonyl carbon of the ester group is expected to have a chemical shift in the range of
0 165-175 ppm.

o The aromatic carbons will appear in the region of  110-160 ppm. The carbon attached to
the hydroxyl group and the carbon attached to the ester oxygen will have distinct chemical
shifts due to the electronic effects of these substituents.

Biological Activities and Potential Applications

3-Hydroxyphenyl benzoate and its derivatives have shown promise in a variety of biological
applications, primarily stemming from their antioxidant, anti-inflammatory, and enzyme
inhibitory properties.

Antioxidant Activity
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The phenolic hydroxyl group in 3-hydroxyphenyl benzoate is a key structural feature
responsible for its antioxidant properties. Phenolic compounds can act as free radical
scavengers by donating a hydrogen atom from their hydroxyl group to neutralize reactive
oxygen species (ROS).

DPPH Radical Scavenging Assay:

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the
antioxidant activity of compounds. While specific ICso values for 3-hydroxyphenyl benzoate
are not readily available in the reviewed literature, studies on related hydroxylated phenyl
benzoate derivatives have demonstrated that the number and position of hydroxyl groups
significantly influence their radical scavenging capacity.[7] It is anticipated that 3-
hydroxyphenyl benzoate would exhibit moderate antioxidant activity in such assays.

Caption: Mechanism of DPPH radical scavenging by a phenolic antioxidant.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The nuclear factor-kappa B
(NF-kB) signaling pathway is a key regulator of inflammation, controlling the expression of pro-
inflammatory cytokines and enzymes.[8] While direct studies on the NF-kB inhibitory activity of
3-hydroxyphenyl benzoate are limited, related phenolic compounds have been shown to
exert anti-inflammatory effects by modulating this pathway.[9] It is plausible that 3-
hydroxyphenyl benzoate may also possess anti-inflammatory properties through the inhibition
of NF-kB activation, thereby reducing the production of inflammatory mediators. Further
investigation is warranted to elucidate its specific mechanism of action.

Enzyme Inhibition

The structural motifs present in 3-hydroxyphenyl benzoate make it a candidate for enzyme
inhibition, a key strategy in drug development.

e Tyrosinase Inhibition: Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition
is a target for treating hyperpigmentation disorders. Benzoate derivatives have been
investigated as tyrosinase inhibitors, with the proposed mechanism involving the chelation of
copper ions in the enzyme's active site.[10][11] The hydroxyl and carboxyl groups in the
vicinity of the aromatic rings in 3-hydroxyphenyl benzoate suggest its potential to interact
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with the active site of tyrosinase. Kinetic studies would be necessary to determine the mode
and potency of this inhibition.[12]

e Farnesoid X Receptor (FXR) Antagonism: FXR is a nuclear receptor involved in bile acid,
lipid, and glucose metabolism. While 3-hydroxyphenyl benzoate itself has not been
extensively studied as an FXR antagonist, derivatives of hydroxyphenyl benzoates have
been identified as potential modulators of FXR activity. This suggests that the core scaffold
of 3-hydroxyphenyl benzoate could be a valuable starting point for the design of novel FXR
antagonists for the treatment of metabolic diseases.

Applications in Materials Science

Beyond its biological activities, 3-hydroxyphenyl benzoate serves as a valuable component in
materials science, particularly as a UV stabilizer for polymers.

UV Stabilization in Polymers

Polymers are susceptible to degradation upon exposure to ultraviolet (UV) radiation, leading to
discoloration, loss of mechanical properties, and reduced lifespan. UV stabilizers are additives
that protect polymers from this photodegradation. Benzoate derivatives, including 3-
hydroxyphenyl benzoate, can function as UV absorbers.[13] They absorb harmful UV
radiation and dissipate it as harmless heat, thereby preventing the initiation of polymer
degradation. The phenolic hydroxyl group can also contribute to the stabilization by acting as a
radical scavenger, interrupting the auto-oxidation chain reactions that occur during
photodegradation. The performance of 3-hydroxyphenyl benzoate as a UV stabilizer would
depend on its concentration, compatibility with the polymer matrix, and the specific polymer
being protected.

Conclusion

3-Hydroxyphenyl benzoate is a versatile molecule with a rich chemistry and a broad spectrum
of potential applications. Its synthesis is well-established, and its physicochemical properties
are well-characterized. While its biological activities, including antioxidant, anti-inflammatory,
and enzyme inhibitory effects, show significant promise, further in-depth studies are required to
fully elucidate its mechanisms of action and quantify its potency. In the realm of materials
science, its role as a UV stabilizer highlights its industrial relevance. This technical guide
serves as a foundational resource to encourage and support further research and development
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of 3-hydroxyphenyl benzoate and its derivatives for novel therapeutic and industrial
applications.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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